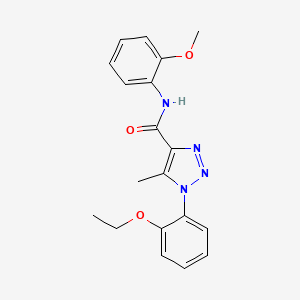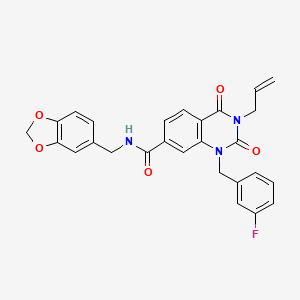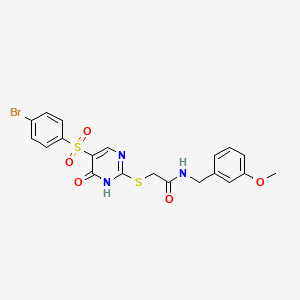![molecular formula C21H24N2OS2 B11440079 7-tert-butyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11440079.png)
7-tert-butyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(tert-butyl)-3-(4-methylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one” is a complex organic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(tert-butyl)-3-(4-methylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one” typically involves multi-step organic reactions. The starting materials often include tert-butyl derivatives, methylphenyl compounds, and thioxo precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzothieno ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of tert-butyl and methylphenyl groups via substitution reactions.
Thioxo Group Introduction: Incorporation of the thioxo group using sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“7-(tert-butyl)-3-(4-methylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Chemistry
In chemistry, “7-(tert-butyl)-3-(4-methylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and derivatization.
Biology
Biologically, compounds of this class may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. They can be studied for their interactions with biological targets and potential therapeutic applications.
Medicine
In medicine, these compounds may be investigated for their potential as drug candidates. Their ability to modulate specific biological pathways makes them attractive for drug discovery and development.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals. Their unique properties may offer advantages in various applications.
Mechanism of Action
The mechanism of action of “7-(tert-butyl)-3-(4-methylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition: Blocking the activity of a target enzyme or receptor.
Activation: Enhancing the activity of a target protein.
Modulation: Altering the function of a biological pathway.
Comparison with Similar Compounds
Similar Compounds
Benzothienopyrimidines: Compounds with similar core structures but different substituents.
Thioxo Derivatives: Compounds containing the thioxo group with varying aromatic or aliphatic groups.
Uniqueness
“7-(tert-butyl)-3-(4-methylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one” is unique due to its specific combination of tert-butyl, methylphenyl, and thioxo groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H24N2OS2 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
7-tert-butyl-3-(4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H24N2OS2/c1-12-5-8-14(9-6-12)23-19(24)17-15-10-7-13(21(2,3)4)11-16(15)26-18(17)22-20(23)25/h5-6,8-9,13H,7,10-11H2,1-4H3,(H,22,25) |
InChI Key |
ZAIFGMLJNNCFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC(C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}-N-(2-phenylethyl)pentanamide](/img/structure/B11439999.png)
![N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11440001.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11440003.png)


![4-chloro-N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11440029.png)
![7-[(4-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11440035.png)
![N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11440036.png)
![Ethyl 2-[(piperidin-1-ylcarbonothioyl)amino]benzoate](/img/structure/B11440057.png)
![6-bromo-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11440059.png)
![{4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11440072.png)


![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11440081.png)
